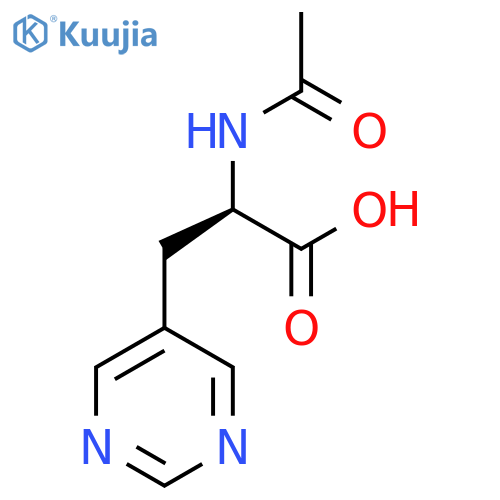Cas no 1998651-01-6 ((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)

1998651-01-6 structure
商品名:(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 1998651-01-6
- (2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
- EN300-4754418
-
- インチ: 1S/C9H11N3O3/c1-6(13)12-8(9(14)15)2-7-3-10-5-11-4-7/h3-5,8H,2H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1
- InChIKey: VQVFMCKIGSWINU-MRVPVSSYSA-N
- ほほえんだ: OC([C@@H](CC1=CN=CN=C1)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 209.08004122g/mol
- どういたいしつりょう: 209.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4754418-5.0g |
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid |
1998651-01-6 | 5g |
$5807.0 | 2023-05-24 | ||
| Enamine | EN300-4754418-0.1g |
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid |
1998651-01-6 | 0.1g |
$1761.0 | 2023-05-24 | ||
| Enamine | EN300-4754418-0.25g |
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid |
1998651-01-6 | 0.25g |
$1841.0 | 2023-05-24 | ||
| Enamine | EN300-4754418-2.5g |
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid |
1998651-01-6 | 2.5g |
$3925.0 | 2023-05-24 | ||
| Enamine | EN300-4754418-0.5g |
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid |
1998651-01-6 | 0.5g |
$1922.0 | 2023-05-24 | ||
| Enamine | EN300-4754418-0.05g |
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid |
1998651-01-6 | 0.05g |
$1682.0 | 2023-05-24 | ||
| Enamine | EN300-4754418-10.0g |
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid |
1998651-01-6 | 10g |
$8611.0 | 2023-05-24 | ||
| Enamine | EN300-4754418-1.0g |
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid |
1998651-01-6 | 1g |
$2002.0 | 2023-05-24 |
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
1998651-01-6 ((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid) 関連製品
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 124-83-4((1R,3S)-Camphoric Acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
